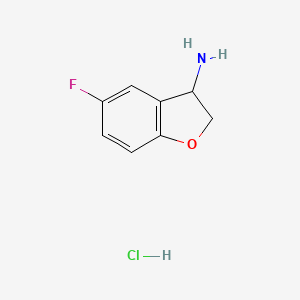

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Description

IUPAC Nomenclature and Systematic Naming Conventions

The compound 5-fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is systematically derived from its parent structure, benzofuran. The IUPAC name adheres to the following conventions:

- Parent structure : The benzofuran core consists of a fused benzene ring and a furan ring. The furan ring is partially saturated, resulting in a dihydrobenzofuran structure.

- Substituents :

- Salt formation : The hydrochloride counterion is introduced to enhance solubility and stability, forming a hydrochloride salt .

Table 1: Key Nomenclature and Structural Features

| Attribute | Description |

|---|---|

| IUPAC Name | 5-Fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |

| Synonyms | 5-Fluoro-2,3-dihydrobenzofuran-3-ylamine HCl; (3R)-5-fluoro-2,3-dihydro-1-benzofuran-3-amine hydrochloride |

| Molecular Formula (Base) | C₈H₈FNO |

| Molecular Formula (Salt) | C₈H₉ClFNO |

| Molecular Weight (Base) | 153.15 g/mol |

| Molecular Weight (Salt) | 189.61 g/mol |

The systematic naming prioritizes numbering the benzofuran ring to minimize substituent numbers. The dihydro designation indicates saturation of two adjacent carbons in the furan ring.

Molecular Architecture: Benzofuran Core Modifications

The benzofuran core undergoes two critical modifications to form the compound:

Dihydrofuran Saturation :

Substituent Placement :

Table 2: Structural Comparison of Benzofuran Derivatives

| Feature | Benzofuran | 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine |

|---|---|---|

| Furan Ring Saturation | Unsaturated | Saturated (C2–C3 single bond) |

| Substituents at C5 | Hydrogen (default) | Fluorine |

| Functional Group at C3 | None | Amine (-NH₂) |

Stereochemical Considerations: Absolute Configuration Analysis

The compound’s stereochemistry is defined by the chiral center at C3 . The (R)-configuration is established using the Cahn-Ingold-Prelog priority rules :

Priority Assignment :

Configuration Determination :

Table 3: Stereochemical Determination at C3

| Substituent | Priority | Arrangement (CIP Rules) |

|---|---|---|

| Amine (-NH₂) | 1 | Highest priority |

| Fluorine (C5) | 2 | Second priority |

| Oxygen (ether linkage) | 3 | Third priority |

| Carbon (benzene ring) | 4 | Lowest priority |

The stereochemistry is critical for biological interactions and synthetic reproducibility.

Salt Formation: Hydrochloride Counterion Interactions

The hydrochloride salt forms through protonation of the amine group by hydrochloric acid (HCl):

Reaction Mechanism :

Structural Implications :

Table 4: Properties of Base vs. Hydrochloride Salt

| Property | Base Compound | Hydrochloride Salt |

|---|---|---|

| Molecular Formula | C₈H₈FNO | C₈H₉ClFNO |

| Molecular Weight | 153.15 g/mol | 189.61 g/mol |

| Solubility | Moderate (organic solvents) | High (water, polar solvents) |

| Stability | Moderate | High |

Propriétés

IUPAC Name |

5-fluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO.ClH/c9-5-1-2-8-6(3-5)7(10)4-11-8;/h1-3,7H,4,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHYXHRIELICKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C=CC(=C2)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187927-83-8 | |

| Record name | 3-Benzofuranamine, 5-fluoro-2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Méthodes De Préparation

General Multi-step Synthesis Approach

The preparation of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride typically involves:

- Starting Material: Fluorinated benzofuran derivatives, such as 5-fluorobenzofuran or 5-fluoro-2,3-dihydrobenzofuran.

- Key Reactions: Introduction of the amine group at the 3-position of the dihydrobenzofuran ring, often via azide intermediates or direct amination.

- Typical Reagents and Conditions: Use of diphenyl phosphoryl azide and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene at low temperatures (0 to 20°C), followed by hydrolysis in tetrahydrofuran (THF) at elevated temperatures (~50°C) for 2 hours to yield the amine hydrochloride salt.

This method is favored due to its controlled reaction environment and relatively high selectivity for the amine product.

Hydrogenation of 5-Fluorobenzofuran to 5-Fluoro-2,3-dihydrobenzofuran

An important intermediate, 5-fluoro-2,3-dihydrobenzofuran, can be prepared by catalytic hydrogenation of 5-fluorobenzofuran:

- Catalyst: 10% palladium on activated carbon.

- Solvent: Acetic acid.

- Conditions: Hydrogen pressure of 50 psi, reaction time of 12 hours.

- Work-up: Filtration of catalyst, washing with methylene chloride, sequential washing with sodium hydroxide solution and brine, drying over anhydrous sodium sulfate, and solvent removal under vacuum.

- Yield: Approximately 85% of the dihydrobenzofuran intermediate as a clear oil.

This intermediate is a critical precursor for further amination steps.

Alternative Cyclization Routes

Cyclization of 5-fluoro-2-hydroxybenzyl alcohol under acidic conditions (e.g., sulfuric acid) can also yield 5-fluoro-2,3-dihydrobenzofuran. This method relies on intramolecular cyclization promoted by strong acid, which facilitates ring closure and fluorine retention at the 5-position.

Industrial Production Considerations

- The compound is generally synthesized in controlled laboratory or pilot-scale environments due to its specialized application and the need for high purity.

- Industrial methods may employ continuous flow reactors to optimize reaction parameters, improve yields, and reduce waste.

- Environmentally friendly solvents and catalysts are preferred to minimize environmental impact.

- Stringent quality control ensures consistent purity and batch-to-batch reproducibility.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents/Conditions | Outcome/Product |

|---|---|---|

| Amination | Diphenyl phosphoryl azide, DBU, toluene | Introduction of amine group at 3-position |

| Hydrogenation | Pd/C catalyst, H2, acetic acid, 50 psi, 12 h | Reduction of benzofuran to dihydrobenzofuran |

| Cyclization | Strong acid (e.g., H2SO4) | Formation of dihydrobenzofuran ring from hydroxybenzyl alcohol |

| Hydrolysis | Water, THF, 50°C, 2 h | Conversion of azide intermediates to amine hydrochloride salt |

These reactions collectively enable the synthesis of the target amine hydrochloride with high selectivity and yield.

Research Findings and Optimization Data

- The use of diphenyl phosphoryl azide and DBU allows for mild reaction conditions, reducing side reactions and improving amine yield.

- Hydrogenation under mild pressure and temperature conditions preserves the fluorine substitution while effectively saturating the benzofuran ring.

- Acid-catalyzed cyclization offers a straightforward route but requires careful control to prevent decomposition or defluorination.

- Purification steps involving aqueous washes and drying agents are critical for removing catalyst residues and by-products, ensuring pharmaceutical-grade purity.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like sodium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .

Applications De Recherche Scientifique

Pharmaceutical Development

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its unique chemical structure allows for the development of compounds with enhanced potency and selectivity.

Case Study: Neurological Drug Development

A study focusing on the synthesis of derivatives of this compound showed promising results in modulating neurotransmitter activity, indicating its potential in treating conditions such as depression and anxiety disorders. The compound's ability to interact with serotonin receptors has been particularly noted, suggesting its role in developing selective serotonin reuptake inhibitors (SSRIs) .

Biochemical Research

The compound is extensively utilized in biochemical studies to investigate neurotransmitter mechanisms. It aids researchers in understanding complex brain functions and the biochemical pathways involved in various neurological conditions.

Research Findings

Recent studies have demonstrated that derivatives of 5-fluoro-2,3-dihydro-benzofuran exhibit significant effects on cyclooxygenase activity, which is critical in inflammation processes. This suggests that the compound may also play a role in anti-inflammatory research .

Medicinal Chemistry

In medicinal chemistry, this compound is used to design and optimize new drug candidates. Its structural characteristics facilitate modifications that can lead to improved therapeutic agents.

Analytical Chemistry

This compound is also employed as a standard reference material in analytical methods. Its use ensures accurate quantification of related compounds within complex mixtures.

Application Example

In chromatographic techniques, this compound has been utilized to calibrate instruments for detecting similar benzofuran derivatives, thereby enhancing the reliability of analytical results .

Material Science

Beyond its pharmaceutical applications, this compound can be incorporated into polymer matrices, enhancing properties for coatings and advanced materials.

Material Properties

The integration of 5-fluoro-2,3-dihydro-benzofuran into polymers has been shown to improve thermal stability and mechanical strength, making it suitable for various industrial applications.

Mécanisme D'action

The mechanism of action of 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity, allowing it to form strong bonds with various biological molecules. This interaction can modulate enzyme activity, influence metabolic pathways, and alter cellular functions .

Comparaison Avec Des Composés Similaires

5-Bromo-2,3-dihydro-benzofuran-3-ylamine Hydrochloride

- CAS : 885280-79-5

- Molecular Formula: C₈H₈BrNO

- Molecular Weight : 214.06 g/mol

- Key Difference: Bromine replaces fluorine at the 5-position.

5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride

- CAS : 1294003-39-6

- Molecular Formula: C₈H₈Cl₂FNO

- Molecular Weight : 224.06 g/mol

- Key Difference : Dual halogenation (Cl at 4-position, F at 5-position) introduces synergistic electronic effects. The chlorine atom’s electronegativity may enhance metabolic stability, while fluorine maintains its role in modulating lipophilicity .

Stereochemical Variants

(S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine Hydrochloride

(3R)-5-Fluoro-2,3-dihydro-1-benzofuran-3-amine

- CAS : 1213414-46-0

- Purity : 95%

- Key Difference: The (R)-configuration at the 3-position could influence solubility or metabolic pathways, as seen in other aminobenzofuran derivatives .

Functional Group Modifications

5-Fluoro-2,4-dihydro-1,4-benzoxazin-3-one

- CAS : 1221502-66-4

- Molecular Formula: C₈H₆FNO₂

- Key Difference: Replacement of the amine group with a benzoxazinone ring introduces hydrogen-bonding capabilities, altering interactions with enzymes or receptors .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent(s) | Purity |

|---|---|---|---|---|---|

| 5-Fluoro-2,3-dihydro-benzofuran-3-ylamine HCl | 885280-83-1 | C₈H₉ClFNO | 189.61 | 5-F | 95% |

| 5-Bromo-2,3-dihydro-benzofuran-3-ylamine HCl | 885280-79-5 | C₈H₈BrNO | 214.06 | 5-Br | 98% |

| 5-Chloro-4-fluoro-2,3-dihydrobenzofuran-3-amine HCl | 1294003-39-6 | C₈H₈Cl₂FNO | 224.06 | 4-Cl, 5-F | N/A |

| (S)-5-Fluoro-2,3-dihydrobenzofuran-3-amine HCl | N/A | C₈H₉ClFNO | 189.61 | 5-F (S-config) | 95% |

Key Research Findings and Implications

Substituent Effects : Fluorine’s small size and high electronegativity optimize lipophilicity and metabolic stability, making 5-fluoro derivatives preferable in CNS drug design over bulkier bromo analogs .

Stereochemistry Matters: Enantiopure synthesis (e.g., (S)- or (R)-forms) is essential for achieving target specificity, as demonstrated in receptor-binding studies of related aminobenzofurans .

Synthetic Accessibility : The target compound and its analogs are synthesized via carbodiimide-mediated coupling (e.g., EDC·HCl/HOBt), a method also employed for 5-fluorouracil derivatives, though yields vary with substituent reactivity .

Activité Biologique

5-Fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride is a compound of increasing interest in pharmacological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C8H9ClFNO. The presence of a fluorine atom in the benzofuran structure enhances its reactivity and interaction with biological systems, making it a valuable compound for various studies .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The fluorine substitution contributes to the compound's lipophilicity and binding affinity to proteins and enzymes, which can modulate metabolic pathways.

Key Mechanisms:

- Enzyme Modulation : The compound can inhibit or activate specific enzymes involved in metabolic processes.

- Receptor Interaction : It may interact with neurotransmitter receptors, influencing neurological functions .

Biological Activity Overview

The following table summarizes the known biological activities associated with this compound based on current research findings:

Case Study 1: Antitumor Activity

In a study assessing the cytotoxic effects of this compound on human cancer cell lines, results indicated a significant reduction in cell viability at concentrations above 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways.

Case Study 2: Neuroprotective Effects

Research investigating the neuroprotective properties of this compound utilized models of oxidative stress in neuronal cells. The findings suggested that treatment with this compound reduced oxidative damage markers and improved cell survival rates compared to untreated controls.

Comparative Analysis with Similar Compounds

To understand the unique biological profile of this compound, it is essential to compare it with structurally related compounds:

| Compound | Biological Activity | Notes |

|---|---|---|

| 5-Fluoro-2,3-dihydro-benzofuran-3-amine | Moderate cytotoxicity | Lacks the hydrochloride form. |

| 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine | Anticonvulsant properties | Different functional groups affect activity. |

| 5-Fluoro-N-[dibenzyl carbamothioyl] benzamide | Antibacterial activity | Different mechanism of action. |

Q & A

Q. What are the recommended synthetic routes for 5-fluoro-2,3-dihydro-benzofuran-3-ylamine hydrochloride?

- Methodological Answer : The synthesis typically involves cyclization of fluorinated precursors, such as 5-fluoro-2-hydroxybenzaldehyde derivatives, followed by reductive amination. Key steps include:

Cyclization : Use acid-catalyzed cyclization of substituted catechol derivatives to form the dihydrobenzofuran core.

Amination : Introduce the amine group via reductive amination using sodium cyanoborohydride or catalytic hydrogenation with palladium on carbon.

- Critical Considerations : Optimize reaction temperature (e.g., 80–100°C for cyclization) and stoichiometry of reducing agents to minimize side products like over-reduced amines .

Q. How should researchers purify and characterize this compound?

- Methodological Answer :

- Purification : Employ column chromatography (silica gel, eluent: dichloromethane/methanol gradient) or recrystallization from ethanol/water mixtures. Monitor purity via TLC (Rf ~0.3 in 9:1 DCM/MeOH).

- Characterization :

- NMR : ¹H NMR (DMSO-d6) should show peaks for the benzofuran protons (δ 6.8–7.2 ppm), the amine proton (δ ~2.9 ppm, broad), and fluorine coupling in the aromatic region.

- Mass Spectrometry : ESI-MS [M+H]+ expected at m/z 186.1 (free base), with HCl confirmed via elemental analysis .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal. Store toxic waste in labeled containers for incineration.

- Emergency Measures : In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved?

- Methodological Answer :

- X-ray Diffraction : Compare experimental data (e.g., bond lengths, angles) with analogous dihydrobenzofuran structures (e.g., 5-chloro derivatives). For example, the C-O bond in the dihydrofuran ring should measure ~1.36 Å, consistent with reported benzofuran analogs .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to validate experimental geometry. Discrepancies >0.05 Å may indicate crystal packing effects or protonation state differences .

Q. What strategies address inconsistent bioactivity data in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate compound-specific effects.

- Metabolite Screening : Use LC-MS to identify potential metabolites that may interfere with activity. For example, oxidative deamination could reduce amine bioavailability.

- Comparative SAR : Cross-reference with fluorinated arylcyclohexylamines (e.g., 3-fluoro PCP), where fluorine enhances metabolic stability but may alter receptor binding .

Q. How can enantiomeric purity be ensured during synthesis?

- Methodological Answer :

- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column, hexane/isopropanol mobile phase) to separate (R)- and (S)-enantiomers.

- Asymmetric Synthesis : Employ chiral catalysts like BINAP-Ru complexes for enantioselective hydrogenation of ketone intermediates.

- Validation : Measure optical rotation ([α]D²⁵) and compare with literature values for enantiopure standards .

Q. What in vivo models are suitable for pharmacokinetic studies?

- Methodological Answer :

- Animal Models : Use Sprague-Dawley rats (n=6/group) for bioavailability studies. Administer 10 mg/kg IV/orally and collect plasma samples at 0, 1, 2, 4, 8, 12 h.

- Analytical Method : Quantify plasma levels via UPLC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites like deaminated benzofuran derivatives.

- Key Parameters : Calculate half-life (t½), Cmax, and AUC to assess CNS penetration potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.